

Application Notes and Protocols for the Analytical Determination of Tripelennamine Citrate

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Compound of Interest

Compound Name: *Tripelennamine Citrate*

Cat. No.: *B1214372*

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These application notes provide detailed methodologies for the quantitative analysis of **Tripelennamine Citrate** in pharmaceutical formulations. The protocols described herein are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the identification and quantification of **Tripelennamine Citrate** in bulk drug substance and finished pharmaceutical products.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

- System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.

1.2. Reagent and Sample Preparation:

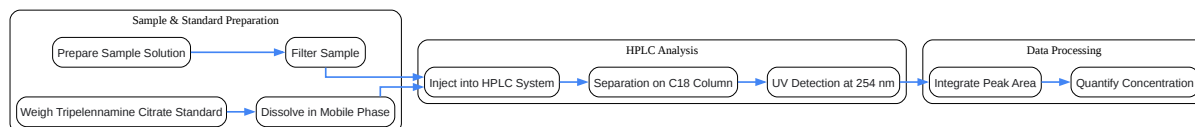
- Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Tripelennamine Citrate** reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
- Sample Solution: For a tablet formulation, grind a representative number of tablets into a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of **Tripelennamine Citrate** and dissolve it in the mobile phase. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC method.

Parameter	Result
Linearity (Concentration Range)	10 - 150 µg/mL
Correlation Coefficient (r ²)	> 0.999
Precision (% RSD)	< 2.0%
Accuracy (Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Experimental Workflow Diagram



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Caption: HPLC analysis workflow for **Tripelelennamine Citrate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is designed for the sensitive and specific detection of Tripelelennamine, particularly for identifying impurities or for analysis in complex matrices.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions:

- System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: DB-5MS (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-500.

2.2. Reagent and Sample Preparation:

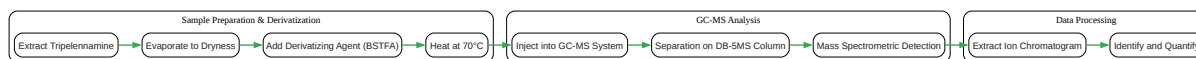
- Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Sample Preparation: Extract Tripeleennamine from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after basification. Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatization: Reconstitute the dried extract in the derivatizing agent and heat at 70°C for 30 minutes to form the trimethylsilyl derivative of Tripeleennamine.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of this GC-MS method.

Parameter	Result
Linearity (Concentration Range)	1 - 50 ng/mL
Correlation Coefficient (r^2)	> 0.998
Precision (% RSD)	< 5.0%
Accuracy (Recovery)	95.0% - 105.0%
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.3 ng/mL

Experimental Workflow Diagram



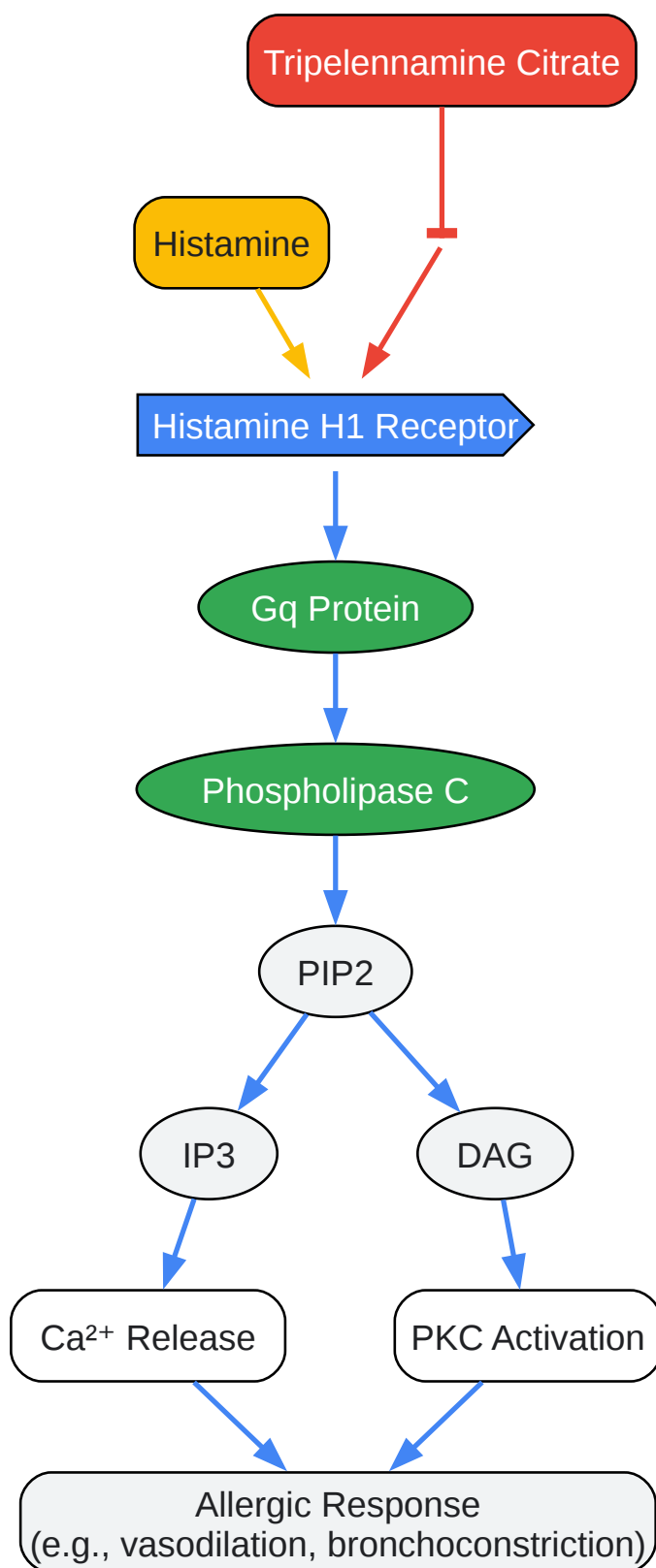
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Caption: GC-MS analysis workflow for Tripeleennamine.

Mechanism of Action

Tripeleennamine is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.^[1] It competitively inhibits the binding of histamine to these receptors, thereby preventing the downstream effects of histamine release.^{[2][3]}

Signaling Pathway Diagram



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Caption: Mechanism of action of **Tripelennamine Citrate**.

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